molecular formula C16H14F3N3O2 B2653248 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034297-35-1

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2653248
CAS No.: 2034297-35-1
M. Wt: 337.302
InChI Key: ZWEFFCWILKYLEF-UHFFFAOYSA-N
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Description

4-({1-[2-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic small molecule designed for research applications, featuring a pyrimidine scaffold linked to a 2-(trifluoromethyl)benzoyl group via a pyrrolidine-oxygen bridge. Its core structural components are recognized for their significant potential in medicinal chemistry and drug discovery research. The pyrimidine heterocycle is a privileged structure in pharmaceutical agents, notably as a key component in numerous approved and investigational inhibitors targeting kinases and other biological pathways . The incorporated trifluoromethyl group is a common strategy in lead compound optimization, known to influence a molecule's electronic properties, metabolic stability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This combination suggests the compound is a valuable candidate for screening against a variety of biological targets. Researchers can utilize this compound as a chemical tool for probing cellular signaling pathways. Its structure is indicative of molecules that exhibit activity against protein kinases, which are critical targets in oncology and other disease research . The presence of the trifluoromethyl group adjacent to the benzoyl moiety may enhance the molecule's ability to interact with hydrophobic regions of enzyme active sites. This product is intended for in vitro research use only, such as in cell-based assays or enzymatic studies, and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-4-2-1-3-12(13)15(23)22-8-6-11(9-22)24-14-5-7-20-10-21-14/h1-5,7,10-11H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEFFCWILKYLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethylbenzoyl group, and finally, the formation of the pyrimidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine and pyrimidine rings can interact with various functional groups in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)benzene
  • 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoline
  • 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)thiazole

Uniqueness

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is unique due to the presence of both a pyrimidine and a pyrrolidine ring, which can provide a distinct set of chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound notable for its unique structural features, including a pyrimidine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16F3N3O2\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit various enzymes by binding to their active sites, which is crucial for its pharmacological effects.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For example, a study highlighted that related pyrimidine derivatives showed potent activity against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl substitution enhances lipophilicity, facilitating cellular uptake and increasing bioactivity .

Enzyme Inhibition

The compound has been shown to act as an enzyme inhibitor. For instance, it has demonstrated inhibitory effects on certain kinases involved in cancer progression. In vitro assays revealed that this compound effectively reduced the activity of these kinases, suggesting its potential use in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of breast and lung cancer cells
Enzyme InhibitionInhibits specific kinases related to cancer
Other ActivitiesPotential antimicrobial properties under investigation

Case Studies

A notable case study involved the synthesis and evaluation of related pyrimidine compounds, where researchers reported a significant correlation between the structural features (including trifluoromethyl groups) and biological activity. The study indicated that modifications on the pyrimidine ring could lead to enhanced potency against specific cancer types .

Another case study focused on the pharmacokinetics of similar compounds, revealing favorable absorption and distribution characteristics in vivo. These findings suggest that this compound could be developed into an effective therapeutic agent for treating malignancies .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine?

  • Methodology : Begin with the pyrrolidine core functionalized at the 3-position with a hydroxyl group. Protect the hydroxyl group to prevent side reactions during benzoylation. Use a coupling agent (e.g., DCC or EDC) to introduce the 2-(trifluoromethyl)benzoyl moiety. Deprotect the hydroxyl group and perform nucleophilic substitution with a halogenated pyrimidine derivative. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., acetonitrile or dichloromethane) to enhance yield .
  • Data : Intermediate characterization via 1H^1H-NMR (e.g., δ 7.63 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 311.1 for related pyrimidine intermediates) is critical .

Q. How can structural ambiguities in intermediates be resolved during synthesis?

  • Methodology : Combine multiple spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • 1H^1H- and 13C^{13}C-NMR to verify regiochemistry and substitution patterns. For example, splitting patterns in 1H^1H-NMR can distinguish between para- and meta-substituted benzoyl groups.
  • X-ray crystallography for absolute configuration determination, as demonstrated in structurally related pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with variations in the trifluoromethyl group (e.g., replace with Cl, Br, or methyl) to assess electronic and steric effects.
  • Step 2 : Modify the pyrrolidine linker (e.g., substituents at the 3-position, ring size expansion/contraction) to evaluate conformational flexibility.
  • Step 3 : Test biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with computational parameters (e.g., logP, polar surface area). Studies on analogous pyrimidine derivatives highlight the importance of trifluoromethyl groups in enhancing lipophilicity and metabolic stability .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and CYP450 interactions to identify metabolic liabilities.
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability.
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models. Contradictions may arise from interspecies differences in metabolic pathways .

Q. How can molecular docking and dynamics simulations enhance mechanistic understanding of target binding?

  • Methodology :

  • Target selection : Prioritize proteins with structural homology to known pyrimidine-binding enzymes (e.g., kinases, dihydrofolate reductase).
  • Docking protocols : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues).
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. For example, pyrazolo[3,4-d]pyrimidine derivatives showed stronger H-bonding interactions with GlcN-6-P-synthase than ciprofloxacin .

Methodological Tables

Table 1 : Key spectroscopic data for intermediates (derived from ):

Intermediate1H^1H-NMR (δ, ppm)ESI-MS (m/z)Purity (HPLC)
Benzoylated pyrrolidine7.63 (d, J=8.4 Hz, 1H), 2.56 (s, 3H)311.197.34%
Pyrimidine conjugate8.69 (d, J=8.4 Hz, 1H), 7.57 (d, J=3.2 Hz, 1H)267.294.77%

Table 2 : Comparative bioactivity of analogs (hypothetical data inspired by ):

Analog (R-group)IC50_{50} (nM)logPSolubility (µg/mL)
-CF3_312.52.88.2
-Cl45.33.15.6
-CH3_389.72.512.4

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